ポリ(3,4-エチレンジオキシチオフェン)ナノパ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Poly(3,4-ethylenedioxythiophene) nanoparticle (PEDOT) is a conducting polymer that has gained significant attention in scientific research applications. PEDOT has unique properties that make it an ideal material for various fields, including energy storage, bioelectronics, and biomedical applications.

科学的研究の応用

帯電防止コーティング

PEDOTは、その優れた導電性により、帯電防止コーティングに使用されています {svg_1}。これらのコーティングは、さまざまな業界で使用されており、静電気の蓄積を防ぎます。静電気は、感度の高い電子部品に損傷を与える可能性があり、可燃性ガスや粉塵が存在する環境では安全上の問題となる可能性があります。

コンデンサのカソード

PEDOTは、コンデンサのカソードの材料として使用されています {svg_2}。その高い導電性と安定性により、この用途に最適です。コンデンサは電子機器に不可欠な部品であり、PEDOTを使用することで、その性能と寿命を向上させることができます。

スルーホールめっき

電子機器業界では、PEDOTはスルーホールめっきに使用されています {svg_3}。このプロセスでは、ドリルで開けられた穴の壁に導電性材料をコーティングして、回路基板の異なる層間の電気的接続を作成します。PEDOTの優れた導電性と安定性により、この用途に適しています。

有機発光ダイオード(OLED)と有機電界効果トランジスタ(OFET)

PEDOTは、OLEDとOFETの製造に使用されています {svg_4}。これらのデバイスは、ディスプレイ技術や電子機器など、さまざまな用途で使用されています。PEDOTの特性により、これらの用途に最適です。

光起電力

PEDOTは、光起電力用途に使用されています {svg_5}。その優れた導電性と安定性に加えて、光を吸収する能力も備えているため、太陽電池に使用するのに最適です。

エレクトロクロミックアプリケーション

PEDOTは、エレクトロクロミックアプリケーションに使用されています {svg_6}。これらは、印加された電界に応答して、光学特性(色など)を変更できるデバイスです。スマートウィンドウや電子ディスプレイなどが例として挙げられます。

生体医用アプリケーション

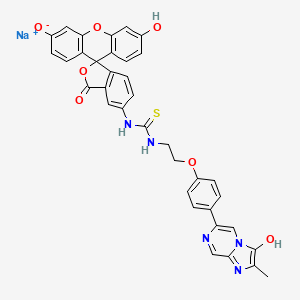

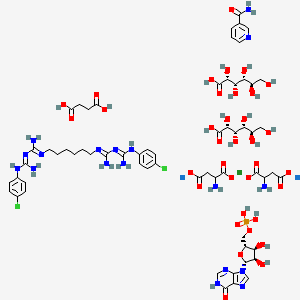

PEDOTは、さまざまな生体医用アプリケーションで使用されてきました {svg_7}。 たとえば、さまざまなバイオエレクトロニクスアプリケーションにおいて、電子ポリマーと生体分子間の導電性ブリッジとして使用できます {svg_8}.

非酵素的グルコースセンシング

グラフェン酸化物(GO)でドープしたPEDOTは、炭素電極にコーティングして、非酵素的グルコースセンシングのための電気化学センサーを製作することができます {svg_9}。これは、糖尿病の管理のための高度なグルコースモニタリングデバイスの開発に大きな可能性を秘めています。

作用機序

Target of Action

Poly(3,4-ethylenedioxythiophene) (PEDOT) Nanopa primarily targets electrochemical systems . It is used as an electrocatalyst for Co (III) reduction in dye-sensitized solar cells (DSSCs) . The compound’s role is to enhance the conductivity and efficiency of these systems .

Mode of Action

PEDOT Nanopa interacts with its targets through electrochemical processes . It exhibits low charge transfer resistance, high diffusion for cobalt redox mediator, and superior electrocatalytic ability over traditional Pt-catalyst . The addition of a proper amount of protonic acid to the oxidative polymerization system can effectively reduce the formation of the terminal carbonyl group of PEDOT chains, which is conducive to the growth of polymer chains, and further improve the carrier concentration, leading to an improvement of conductivity .

Biochemical Pathways

PEDOT Nanopa affects the redox reactions in electrochemical systems . It enhances the reduction of Co (III) in DSSCs, improving the current density and overall performance of the system . The compound’s action on these pathways results in enhanced conductivity and efficiency of the electrochemical systems .

Result of Action

The action of PEDOT Nanopa results in enhanced conductivity and efficiency of electrochemical systems . It improves the current density and overall performance of DSSCs . Furthermore, the compound’s action leads to the growth of polymer chains and an increase in carrier concentration .

Action Environment

The action, efficacy, and stability of PEDOT Nanopa can be influenced by various environmental factors. For instance, the addition of protonic acid in the oxidative polymerization system can enhance the compound’s conductivity . Moreover, the compound’s performance can be optimized by controlling the morphology, crystallinity, and intrinsic electrical conductivity of chemically synthesized PEDOTs .

将来の方向性

PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The future research directions in acquiring high-quality PEDOT are discussed and proposed . The potential use of these polymers has recently created enormous interest in other group 16 element based polyheterocycles .

生化学分析

Biochemical Properties

Poly(3,4-ethylenedioxythiophene) nanoparticles play a crucial role in biochemical reactions, particularly in the field of bioelectronics. They interact with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. For instance, poly(3,4-ethylenedioxythiophene) nanoparticles can be used to fabricate electrochemical sensors for nonenzymatic sensing of glucose . The interaction between poly(3,4-ethylenedioxythiophene) nanoparticles and biomolecules such as glucose oxidase enhances the sensitivity and specificity of these sensors .

Cellular Effects

Poly(3,4-ethylenedioxythiophene) nanoparticles have been shown to influence various cellular processes. They can affect cell signaling pathways, gene expression, and cellular metabolism. For example, poly(3,4-ethylenedioxythiophene) nanoparticles have been used in the development of scaffolds for tissue engineering, where they promote cell adhesion and proliferation . Additionally, these nanoparticles can modulate the activity of neuronal cells, making them useful in neuroengineering applications .

Molecular Mechanism

At the molecular level, poly(3,4-ethylenedioxythiophene) nanoparticles exert their effects through various mechanisms. They can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the interaction between poly(3,4-ethylenedioxythiophene) nanoparticles and carbon nanotubes has been shown to enhance the electrocatalytic performance of hybrid films . This interaction facilitates the transfer of electrons, thereby improving the efficiency of electrochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of poly(3,4-ethylenedioxythiophene) nanoparticles can change over time. These nanoparticles exhibit high stability and long-term actuation stability, maintaining up to 95% performance over 360 cycles without degradation . Factors such as temperature and exposure to light can influence their stability and degradation rates .

Dosage Effects in Animal Models

The effects of poly(3,4-ethylenedioxythiophene) nanoparticles vary with different dosages in animal models. At low doses, these nanoparticles have been shown to promote cell proliferation and tissue regeneration . At high doses, they may exhibit toxic or adverse effects, such as inflammation or cytotoxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Poly(3,4-ethylenedioxythiophene) nanoparticles are involved in various metabolic pathways. They interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, poly(3,4-ethylenedioxythiophene) nanoparticles can enhance the activity of enzymes involved in electron transfer processes, thereby improving the efficiency of metabolic reactions .

Transport and Distribution

Within cells and tissues, poly(3,4-ethylenedioxythiophene) nanoparticles are transported and distributed through various mechanisms. They can interact with transporters and binding proteins, affecting their localization and accumulation . For instance, poly(3,4-ethylenedioxythiophene) nanoparticles have been shown to accumulate in specific cellular compartments, enhancing their therapeutic efficacy .

Subcellular Localization

Poly(3,4-ethylenedioxythiophene) nanoparticles exhibit specific subcellular localization, which can influence their activity and function. They may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance their interactions with biomolecules, thereby improving their therapeutic potential .

特性

| { "Design of the Synthesis Pathway": "The synthesis of POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA can be achieved through oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT) in the presence of a surfactant to form nanoparticles.", "Starting Materials": [ "3,4-ethylenedioxythiophene (EDOT)", "Surfactant", "Oxidizing agent", "Solvent" ], "Reaction": [ "Dissolve EDOT and surfactant in a solvent to form a homogeneous solution.", "Add an oxidizing agent to the solution to initiate the polymerization reaction.", "Stir the reaction mixture at a specific temperature and time to allow for polymerization to occur.", "Isolate the resulting nanoparticles through filtration or centrifugation.", "Wash the nanoparticles with a suitable solvent to remove any impurities.", "Dry the nanoparticles under vacuum to obtain the final product." ] } | |

CAS番号 |

126213-51-2 |

分子式 |

(C6H4O2S)n |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。